2-Oxoadipic acid
Overview
Description
Synthesis Analysis
- Synthesis through Biological Pathways : A study by Zhang et al. (2014) described the use of Alcaligenes eutrophus H16's lactate dehydrogenase as a catalyst in the synthesis of adipic acid from 2-oxoadipate. This process combined the lysine synthetic pathway with the glutaconic acid production pathway.
Molecular Structure Analysis
- Fluorometric Analysis : Shibata et al. (2011) demonstrated a method for determining 2-oxoadipic acid in human and animal urine using fluorometric analysis. The reaction involved 2-oxoadipic acid with 1,2-diamino-4,5-methylenebenzene in an acidic solution to produce a fluorescent derivative (Shibata, Yasui, Sano, & Fukuwatari, 2011).
Chemical Reactions and Properties
- Role in Metabolic Pathways : The 2-oxo acid dehydrogenase complexes, which include 2-oxoadipic acid, have been shown to play a crucial role in intermediary metabolism within mitochondria, as discussed in a study by Yeaman (1989).
Physical Properties Analysis
- Analytical Techniques : The physical properties of 2-oxoadipic acid can be analyzed using various techniques such as high-performance liquid chromatography (HPLC), as used in the study by Shibata et al. (Shibata, Yasui, Sano, & Fukuwatari, 2011).
Chemical Properties Analysis
Reactivity with Other Substances : A study by Boughton et al. (2008) examined the synthesis and reactivity of 4-oxo-heptenedioic acid analogues, providing insights into the chemical properties and reactivity of 2-oxoadipic acid analogues.
Involvement in Energy Production : Shibata (2018) reported that 2-oxo acids, including 2-oxoadipic acid, are key intermediates in energy production, especially in conditions like diabetes, where their urinary excretion patterns change significantly (Shibata, 2018).
Scientific Research Applications
Application 1: Fluorometric Determination of 2-Oxoadipic Acid
- Summary of the Application : 2-Oxoadipic acid, a key metabolite of tryptophan and lysine, is used in a fluorometric determination method. This method is used to detect and measure the concentration of 2-Oxoadipic acid in human and experimental animal urine .
- Methods of Application or Experimental Procedures : The 2-Oxoadipic acid reacts with 1,2-diamino-4,5-methylenebenzene in an acidic solution to produce a fluorescent derivative. The reaction product is then separated using a Tosoh ODS-80Ts column with 20 mmol/L of KH 2 PO 4 –K 2 HPO 4 buffer (pH 7.0) containing 26% methanol at a flow rate 0.8 mL/min .
- Results or Outcomes : The limit of quantification was 1 pmol per injection, which is sufficiently sensitive for the determination of 2-oxoadipic acid in human and experimental animal urine .
Application 2: Intermediate in Metabolism of Lysine and Tryptophan
- Summary of the Application : 2-Oxoadipic acid, also known as α-ketoadipic acid, is an intermediate in the metabolism of lysine and tryptophan . The conjugate base and carboxylate is 2-oxoadipate or α-ketoadipate, which is the biochemically relevant form .
- Methods of Application or Experimental Procedures : This application doesn’t involve a specific experimental procedure, but rather, it’s a natural process that occurs in the body. The body metabolizes lysine and tryptophan, and 2-Oxoadipic acid is one of the intermediates that is formed during this process .
- Results or Outcomes : The outcome of this process is the successful metabolism of lysine and tryptophan, which are essential amino acids. These amino acids are crucial for protein synthesis and other biological functions .
Application 3: Research on Mitochondrial Metabolite Transporters
- Summary of the Application : 2-Oxoadipic acid is of interest for research on mitochondrial metabolite transporters . It is an important metabolite between the TCA cycle and lysine biosynthesis .
- Methods of Application or Experimental Procedures : In this application, researchers would likely use techniques such as molecular biology, biochemistry, and cell biology to study how 2-Oxoadipic acid is transported within mitochondria .
- Results or Outcomes : The outcomes of this research could provide valuable insights into the function of mitochondria, the energy-producing organelles in our cells .
Application 4: Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases
- Summary of the Application : Phosphonate analogs of pyruvate and 2-oxoglutarate are established specific inhibitors of cognate 2-oxo acid dehydrogenases. The present work develops the application of this class of compounds to specific in vivo inhibition of 2-oxoglutarate dehydrogenase (OGDH) and its isoenzyme, 2-oxoadipate dehydrogenase (OADH) .
- Methods of Application or Experimental Procedures : The isoenzymes-enriched preparations from the rat tissues with different expression of OADH and OGDH are used to characterize their interaction with 2-oxoglutarate (OG), 2-oxoadipate (OA) and the phosphonate analogs .
- Results or Outcomes : The high-affinity sites for OA are affected the least by the C5 analog (succinyl phosphonate) and the most by the C7 one (adipoyl phosphonate). The opposite reactivity is inherent in both the low-affinity OA-binding sites and OG-binding sites .
properties
IUPAC Name |
2-oxohexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSBNBBHOZHUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185702 | |
Record name | alpha-Ketoadipic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxoadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Oxoadipic acid | |
CAS RN |
3184-35-8 | |
Record name | 2-Oxoadipic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3184-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Ketoadipic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Ketoadipic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxo-hexanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OXOADIPIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72FKL1M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oxoadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127 °C | |
Record name | Oxoadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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